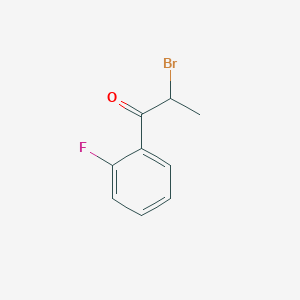
2-溴-1-(2-氟苯基)丙酮
描述
Stereoselective Access to 1-[2-Bromo(het)aryloxy]propan-2-amines
The study presents a chemoenzymatic strategy for synthesizing enantioenriched 1-[2-bromo(het)aryloxy]propan-2-amines, which are precursors to the antimicrobial agent Levofloxacin. The synthesis involves biotransamination and kinetic resolution using lipases, achieving high selectivity and enantiomeric excess (ee) for the desired amines .
Synthesis of [18F]FP-β-CIT
This paper describes the synthesis of a radiolabeled compound, [18F]FP-β-CIT, through a two-step reaction sequence. The process includes fluorination of a bromo-substituted precursor and subsequent purification to achieve high radiochemical purity and specific activity .
Synthesis and NLO Studies of Novel Organic Material
A novel organic nonlinear optical (NLO) material with bromo and fluoro substituents was synthesized using the Claisen-Schmidth condensation method. The material's structure was confirmed by spectroscopic techniques, and its NLO efficiency was found to be significant compared to the standard KDP crystal .
Synthesis and Structure Characterization Using Spectroscopic Techniques and DFT
The paper reports on the synthesis and structural characterization of a bromo-fluoro-substituted compound. The study utilized FTIR, NMR, and UV-Visible spectroscopy, complemented by density functional theory (DFT) calculations, to confirm the molecular structure .
Crystal Structure and Hirshfeld Surface Analysis
The crystal structure of a compound with bromo and fluoro phenyl rings was analyzed, revealing a dihedral angle between the rings and a two-dimensional layered structure in the crystal, facilitated by C—H⋯π interactions .
Synthesis of an Imidazo[4,5-c]pyridin-2-one Derivative
This research outlines the synthesis of a biologically active intermediate, 1-(4-bromo-2-fluorophenyl)-1,3-dihydro-2H-imidazo[4,5-c]pyridin-2-one, through a multi-step process. The structure was confirmed by NMR and mass spectrometry .
Synthesis of 2-(2-Fluorophenyl)-3,5-dimethyl-2-morpholinol Hydrochloride
A synthetic route for a fluorophenyl-containing compound was developed, with the structure confirmed by IR and NMR. The synthesis boasts advantages such as mild conditions and high yield .
Practical Synthesis of 2-Fluoro-4-bromobiphenyl
The paper discusses a practical synthesis method for 2-fluoro-4-bromobiphenyl, a key intermediate in the production of flurbiprofen. The method avoids the use of expensive and toxic reagents, offering a more accessible approach for large-scale production .
Synthesis and Structure of a Fluorine Substituted Bicyclic Ring-Fused Polyene
A synthesis of a fluorine and bromine-substituted bicyclic compound is reported, which is an advanced intermediate in the synthesis of bioactive polyenes. The structure was characterized by various spectroscopic methods and X-ray crystallography .
Molecular Structure and Analysis of an (E)-3-(4-Chlorophenyl)-1-(4-Fluorophenyl)prop-2-en-1-one
The synthesis and structural analysis of a chloro-fluorophenyl compound were performed. The study included IR, X-ray diffraction, and DFT calculations, revealing insights into the molecule's stability, hyperpolarizability, and electronic transitions .
科学研究应用
Intermediate for Biologically Active Compounds : The synthesis of 1-(4-bromo-2-fluorophenyl)-1,3-dihydro-2H-imidazo[4,5-c]pyridin-2-one, a compound closely related to 2-Bromo-1-(2-fluorophenyl)propan-1-one, is an important step in producing many biologically active compounds. This synthesis involves multiple steps including nitration, chlorination, N-alkylation, reduction, and condensation (Wang et al., 2016).
Synthesis of Morpholinol Hydrochloride : 2-(2-Fluorophenyl)-3,5-dimethyl-2-morpholinol hydrochloride, a compound with potential applications in medicinal chemistry, is synthesized from 2-bromo-1-(2-fluorophenyl)-1-propanone. This synthesis demonstrates the utility of 2-bromo-1-(2-fluorophenyl)-propan-1-one in creating novel chemical structures (Tan Bin, 2010).
Preparation of Acridin-9(10H)-ones : The reaction of related compounds, such as 1-fluoro-2-lithiobenzenes derived from 1-bromo-2-fluorobenzenes, with 2-halobenzaldehydes leads to the production of (2-fluorophenyl)(2-halophenyl)methanones. These are precursors to 10-aryl- or 10-(arylmethyl)acridin-9(10H)-ones, indicating the significance of such bromo-fluorophenyl compounds in complex organic syntheses (Kobayashi et al., 2013).
- UV range, indicating their applicability in optical technologies (Shruthi et al., 2017).
Synthesis of Antimicrobial Compounds : Bromo-2-fluorobenzaldehyde, a compound related to 2-Bromo-1-(2-fluorophenyl)propan-1-one, has been used to synthesize chalcones, which were further processed to produce compounds like 2-(4-Bromo-2-fluorophenyl)-4H-chromen-4-one. These compounds have been screened for antimicrobial activities, illustrating the potential of 2-Bromo-1-(2-fluorophenyl)propan-1-one in the development of new antimicrobial agents (Jagadhani et al., 2014).
Chemical Synthesis in Pharmaceutical Intermediates : The chemical synthesis of 1-[2-Bromo(het)aryloxy]propan-2-amines from related brominated compounds shows the relevance of such bromo-fluorophenyl compounds in producing pharmaceutical intermediates. This includes the synthesis of valuable precursors for antimicrobial agents like Levofloxacin (Mourelle-Insua et al., 2016).
Organic Synthesis and Structural Analysis : The synthesis and structural characterization of compounds like 1-(4-Bromophenyl)-3-(2-Chloro-6-Fluorophenyl) Prop-2-En-1-One using spectroscopic techniques and density functional theory demonstrate the significance of bromo-fluorophenyl compounds in organic synthesis and the analysis of molecular structures (Bhumannavar, 2021).
安全和危害
属性
IUPAC Name |
2-bromo-1-(2-fluorophenyl)propan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrFO/c1-6(10)9(12)7-4-2-3-5-8(7)11/h2-6H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRWOGHXEYXHDFI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)C1=CC=CC=C1F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrFO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-1-(2-fluorophenyl)propan-1-one | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

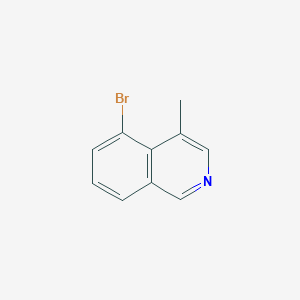
![Tert-butyl 1-oxo-7-azaspiro[3.5]nonane-7-carboxylate](/img/structure/B1343796.png)
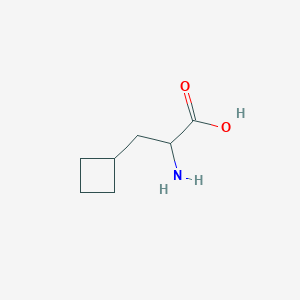
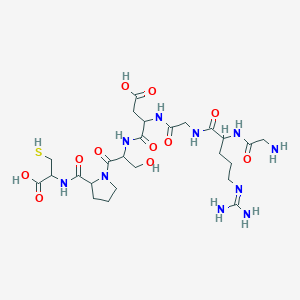
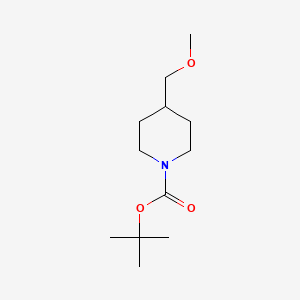
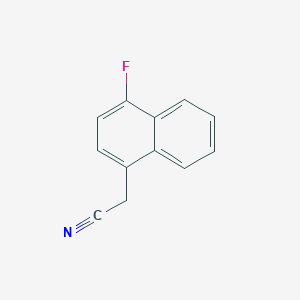
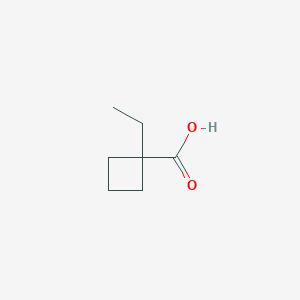
![2-bromo-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1343808.png)

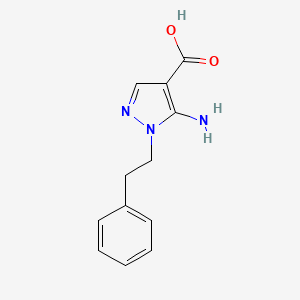
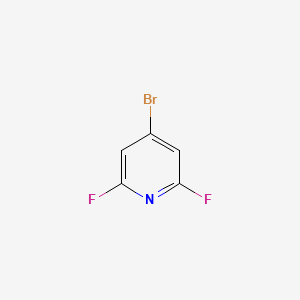
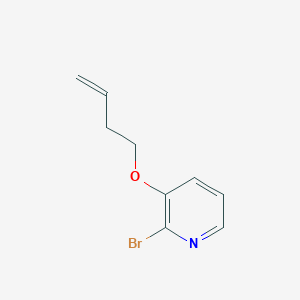
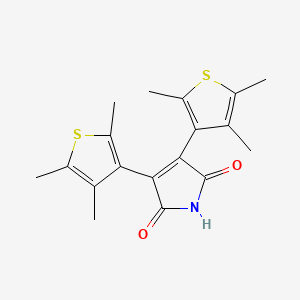
![Imidazo[1,2-a]pyrazine-3-carboxylic acid](/img/structure/B1343825.png)